![molecular formula C8H8Br2O B6316701 1,3-Dibromo-4-methoxy-2-methylbenzene CAS No. 688744-20-9](/img/structure/B6316701.png)
1,3-Dibromo-4-methoxy-2-methylbenzene
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Overview
Description
1,3-Dibromo-4-methoxy-2-methylbenzene is a byproduct of the chemical synthesis of epinephrine and norepinephrine . It is an epimer of 1,3-dibromo-5-hydroxy-2-methylbenzene and can be used as a specific label for tyrosine residues .
Synthesis Analysis
The synthesis of benzene derivatives with two or more substituents must take into account the effect of directing groups . The order of reactions can change the products produced .Scientific Research Applications
Synthesis of Epinephrine and Norepinephrine Derivatives
1,3-Dibromo-4-methoxy-2-methylbenzene: is a byproduct in the chemical synthesis of vital neurotransmitters, epinephrine and norepinephrine . It can be used to study the synthetic pathways and potentially improve the yields of these important biomolecules.
Labeling of Tyrosine Residues in Proteins
This compound can serve as a specific label for tyrosine residues in protein research . By attaching to tyrosine, it aids in the study of protein structure, function, and protein-protein interactions.
Material Safety and Regulatory Compliance
The compound has been reviewed for safety in various applications, particularly in the fragrance industry, where it was recommended not to be used until further safety data is available . This highlights the importance of regulatory compliance and safety in chemical research.
Gold-Catalyzed Coupling Reactions
Related compounds, such as 1-Bromo-2,4-dimethylbenzene , have been used in gold-catalyzed coupling reactions . This suggests potential applications of 1,3-Dibromo-4-methoxy-2-methylbenzene in catalysis research, exploring new synthetic routes for organic compounds.
Mechanism of Action
Target of Action
It is known that brominated compounds often interact with various biological targets, including proteins and enzymes, due to their electrophilic nature .
Mode of Action
The mode of action of 1,3-Dibromo-4-methoxy-2-methylbenzene involves several chemical reactions. One of the key reactions is the free radical bromination, which is a type of substitution reaction . In this reaction, the bromine atoms in the compound can replace hydrogen atoms in other molecules, leading to the formation of new compounds .
Biochemical Pathways
Brominated compounds are known to participate in various biochemical reactions, including nucleophilic substitution and oxidation .
Result of Action
The compound’s ability to participate in free radical bromination and other reactions suggests that it could potentially alter the structure and function of target molecules .
Action Environment
The action, efficacy, and stability of 1,3-Dibromo-4-methoxy-2-methylbenzene can be influenced by various environmental factors. For instance, the presence of other reactive species could affect the compound’s reactivity and the outcomes of its reactions .
properties
IUPAC Name |
1,3-dibromo-4-methoxy-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULWSBLEBVLOSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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